Dihydroorotic acid (DHO) is a naturally occurring compound, serving as a crucial intermediate in the de novo pyrimidine biosynthesis pathway. [, , , ] This pathway is responsible for the synthesis of pyrimidine nucleotides, essential components of DNA and RNA. [] Dihydroorotic acid is synthesized from carbamoyl aspartate by the enzyme dihydroorotase and is subsequently converted to orotic acid by dihydroorotate dehydrogenase. [, ] While not a pyrimidine itself, DHO plays a crucial role in the metabolic pathway leading to their formation. []
Synthesis Analysis
Cyclization of N-carbamoylaspartic acid: This method involves the cyclization of N-carbamoylaspartic acid under specific conditions. [] Acid-catalyzed cyclization yields 5-carboxymethylhydantoin, while enzymatic catalysis by dihydroorotase produces Dihydroorotic acid. []
Reduction of orotic acid derivatives: A mild, non-catalytic method utilizing lithium tri-sec-butyl borohydride allows for the reduction of the 5,6-double bond in orotic acid derivatives, yielding the corresponding dihydroorotic acid derivatives. []
Multicomponent sequential synthesis: This approach utilizes a multi-component reaction followed by regioselective post-cyclization, enabling the synthesis of systematically modified amphiphilic molecules containing a dihydroorotic acid linker. [, ] This method is particularly useful for generating libraries of compounds for screening purposes.
Trifluoromethylated analogues: Synthesis of trifluoromethylated analogues of Dihydroorotic acid has been achieved by reacting 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide. [] This process allows for the exploration of DHO analogues with potentially altered biological activity.
Molecular Structure Analysis
Dihydroorotic acid is a cyclic molecule, containing a six-membered ring structure. [, ] Its molecular formula is C5H6N2O4. [] Crystal structure data on dihydroorotic acid derivatives have provided insights into the Thorpe-Ingold effect, a phenomenon where substituents on a cyclic molecule influence the potential internal bond angle. [] This effect has implications for the stability and reactivity of DHO and its derivatives.
Chemical Reactions Analysis
Dihydroorotic acid is primarily known for its role in the pyrimidine biosynthesis pathway. [, , , ]
Oxidation to orotic acid: The key reaction involving Dihydroorotic acid is its oxidation to orotic acid, catalyzed by the enzyme dihydroorotate dehydrogenase. [, , , ] This enzymatic reaction is a target for several inhibitors, including the immunosuppressive drug Leflunomide. []
Radiation-induced conversion: In the presence of transition metal salts, Dihydroorotic acid can be converted to orotic acid under N2O-saturated aqueous conditions. [] The yield of orotic acid depends on the reduction potential of the transition metal salt. []
Mechanism of Action
Dihydroorotic acid's primary mechanism of action stems from its role as a substrate for dihydroorotate dehydrogenase in the pyrimidine biosynthesis pathway. [, , , ] Inhibiting this enzyme, using compounds like Leflunomide, interrupts the pathway and leads to a decrease in pyrimidine nucleotide levels. [, ] This mechanism is exploited for immunosuppressive and anticancer therapies. [, , ]
Applications
Microbiological assays: Dihydroorotic acid can be used to promote the growth of certain "pyrimidineless" lactobacilli, enabling microbiological assays for quantifying pyrimidines like uracil and orotic acid. []
Metabolic studies: Studying the levels of Dihydroorotic acid in various biological systems can provide insights into the activity of the pyrimidine biosynthesis pathway. [, , , , ] Elevated DHO levels have been observed in certain disease states, including bovine milk, suggesting an altered functioning of the pathway. []
Enzyme studies: Dihydroorotic acid serves as a substrate for dihydroorotate dehydrogenase, making it a valuable tool for studying this enzyme's kinetics and inhibition. [, , , ]
Development of inhibitors: The identification of Dihydroorotic acid analogues that inhibit dihydroorotate dehydrogenase has led to the development of therapeutic agents, notably Leflunomide, used in immunosuppressive therapies. [, , ]
Future Directions
Further exploration of the Thorpe-Ingold effect: Further investigation of the influence of substituents on Dihydroorotic acid's structure and reactivity could unveil new insights into its behavior in biological systems. []
Development of novel DHO-based therapeutics: The successful application of Leflunomide highlights the potential of targeting dihydroorotate dehydrogenase for therapeutic purposes. [, , ] Continued exploration of novel Dihydroorotic acid analogues could lead to the development of new drugs for treating cancer, autoimmune diseases, and other conditions.
Understanding the role of DHO in specific diseases: Investigating the levels and metabolism of Dihydroorotic acid in various diseases, particularly those affecting pyrimidine biosynthesis, may uncover its role in disease pathogenesis and progression. [, , , , ]
Related Compounds
Orotic acid
Compound Description: Orotic acid is a heterocyclic compound and an acid. It is also known as pyrimidine carboxylic acid. Orotic acid is produced in the body through a series of enzymatic reactions, starting with carbamoyl phosphate. It is the immediate precursor to uridine monophosphate (UMP), a nucleotide base found in RNA. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Orotic acid is the product of the oxidation of dihydroorotic acid by the enzyme dihydroorotate dehydrogenase (DHODH). [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzymatic step is crucial in the de novo pyrimidine biosynthesis pathway.
Uracil
Compound Description: Uracil is one of the four nucleobases in the nucleic acid RNA. It is a pyrimidine derivative, with a pyrimidine ring substituted with two oxo groups at positions 2 and 4. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Uracil is a common and naturally occurring pyrimidine derivative.
Relevance: Uracil can be produced from dihydroorotic acid in a multi-step process. First, dihydroorotic acid is converted to orotic acid. Then, orotic acid is converted to orotidine 5'-monophosphate (OMP). Finally, OMP is decarboxylated to UMP, which is then further dephosphorylated to form uracil. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
N-Carbamoylaspartic acid (Ureidosuccinic acid)
Compound Description: N-Carbamoylaspartic acid, also known as ureidosuccinic acid, is an intermediate in the biosynthesis of pyrimidines. It is formed by the transfer of a carbamoyl group from carbamoyl phosphate to aspartic acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: N-Carbamoylaspartic acid is the direct precursor to dihydroorotic acid in the pyrimidine biosynthesis pathway. The enzyme dihydroorotase catalyzes the cyclization of N-carbamoylaspartic acid to form dihydroorotic acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
5-Carboxymethylhydantoin
Compound Description: 5-Carboxymethylhydantoin is a hydantoin derivative that can be formed as a byproduct during the synthesis of orotic acid. []
Relevance: 5-Carboxymethylhydantoin can be formed from the cyclization of N-carbamoylaspartic acid, the precursor of dihydroorotic acid, in a non-enzymatic reaction. This highlights the importance of enzymatic control in the pyrimidine biosynthesis pathway to ensure the formation of the correct product. []
Dihydrouracil
Compound Description: Dihydrouracil is a pyrimidine derivative and a degradation product of uracil. It is formed by the reduction of uracil. []
5-N-methylformamido-L-dihydroorotic acid
Compound Description: 5-N-methylformamido-L-dihydroorotic acid is a naturally occurring derivative of dihydroorotic acid. []
Relevance: This compound was identified as a substrate for the mitochondrial oxidase system in Neurospora crassa, which also utilizes dihydroorotic acid. This suggests a potential connection between these two compounds in specific metabolic pathways. []
Brequinar Sodium
Compound Description: Brequinar Sodium (DUP-785, NSC 368390) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH). [, ]
Relevance: Brequinar Sodium effectively blocks the conversion of dihydroorotic acid to orotic acid by inhibiting DHODH, thereby disrupting the de novo pyrimidine synthesis pathway. [, ]
Leflunomide
Compound Description: Leflunomide is an immunomodulatory drug that inhibits dihydroorotate dehydrogenase (DHODH). []
Relevance: Leflunomide, similar to Brequinar Sodium, exerts its action by inhibiting DHODH, thus preventing the conversion of dihydroorotic acid to orotic acid and ultimately disrupting pyrimidine synthesis. []
Mycophenolic Acid
Compound Description: Mycophenolic acid is an immunosuppressant drug that inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in purine synthesis. []
Relevance: While Mycophenolic Acid targets a different enzyme in the purine biosynthesis pathway, it serves as a relevant comparison to Leflunomide and Brequinar Sodium, highlighting the significance of targeting nucleotide synthesis pathways for therapeutic purposes. []
(S)-4,5-dihydroorotic acid (Dio-OH)
Compound Description: (S)-4,5-dihydroorotic acid (Dio-OH) is a derivative of dihydroorotic acid used in the development of TRH analogues. []
Relevance: This compound demonstrates the versatility of dihydroorotic acid as a building block in pharmaceutical research. Substituting pyroglutamic acid in TRH with Dio-OH resulted in analogues with significantly enhanced central nervous system activities compared to the native TRH. []
2-Imidazolidone-4-carboxylic acid
Compound Description: 2-Imidazolidone-4-carboxylic acid is a structural analog of 5-oxo-proline, a substrate for the enzyme 5-oxo-prolinase. []
Relevance: 2-Imidazolidone-4-carboxylic acid acts as a competitive inhibitor of 5-oxo-prolinase, an enzyme that was found to be competitively inhibited by dihydroorotic acid. This shared inhibitory activity suggests potential similarities in their binding interactions with the enzyme. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JUN68744 is a useful peptide linker for synthesis of PSMA-617 (vipivotide tetraxetan), which is a ligand used to make 177Lu-PSMA-617, a radioactive molecule to fight cancer. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development. JUN68744 has CAS#1703768-74-4. According to Hodoodo Chemical Nomenclature, its name is JUN68744.